![molecular formula C15H11N3O3 B4924879 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4924879.png)
4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate, also known as POPOP, is a fluorescent dye used extensively in scientific research. It is a member of the oxadiazole family and has a molecular formula of C16H11N3O3. POPOP is primarily used as a fluorescence enhancer in biological and chemical assays due to its high quantum yield and photostability.
Mechanism of Action
4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate works by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process is known as fluorescence. The absorption and emission spectra of 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate make it an excellent fluorescence enhancer. 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate absorbs light at a wavelength of 346 nm and emits light at a wavelength of 420 nm.
Biochemical and physiological effects:
4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate has no known biochemical or physiological effects. It is not toxic to cells and does not interfere with cellular processes. 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is considered safe for use in scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate in lab experiments include its high quantum yield, photostability, and compatibility with various assay formats. 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is also easy to use and can be added directly to assay solutions. The limitations of using 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate in lab experiments include its sensitivity to pH and temperature changes. 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is also sensitive to light and should be stored in a dark place.
Future Directions
There are several future directions for the use of 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate in scientific research. One direction is the development of new assay formats that incorporate 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate. Another direction is the optimization of the synthesis method to increase the yield and purity of 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate. Additionally, the use of 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate in vivo imaging and drug delivery systems is an area of active research. Overall, 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is a versatile and valuable tool in scientific research with many potential applications.
Synthesis Methods
4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate can be synthesized using a multistep reaction process. The first step involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-chloropyridine. The second step involves the reaction of 3-chloropyridine with hydrazine hydrate to form 3-hydrazinopyridine. The third step involves the reaction of 3-hydrazinopyridine with ethyl 4-bromo-2-oxobutanoate to form 4-(3-pyridyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of 4-(3-pyridyl)-1,2,4-oxadiazol-5-amine with acetic anhydride to form 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate.
Scientific Research Applications
4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is widely used in scientific research as a fluorescence enhancer in biological and chemical assays. It is used to detect and measure the presence of various molecules, including proteins, nucleic acids, and small molecules. 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is also used in flow cytometry, confocal microscopy, and fluorescence microscopy.
properties
IUPAC Name |
[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10(19)20-13-6-4-11(5-7-13)15-17-14(18-21-15)12-3-2-8-16-9-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVFFPXTCNVJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.